Chemical Structure & Metabolic Distinctiveness of Columbinic Acid: A Technical Monograph
Chemical Structure & Metabolic Distinctiveness of Columbinic Acid: A Technical Monograph
Topic: Chemical Structure and Metabolic Distinctiveness of Columbinic Acid Content Type: Technical Monograph Audience: Researchers, Lipid Chemists, and Drug Development Professionals
Executive Summary
Columbinic acid is a rare, bioactive octadecatrienoic acid (18:3) primarily isolated from the seed oils of Aquilegia (columbine) and Thalictrum species. Structurally defined as (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid , it represents a geometric isomer of
Molecular Identity and Nomenclature[1]
Columbinic acid belongs to the
Systematic Nomenclature[2]
-
IUPAC Name: (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid[1][2][3]
-
Lipid Numbers:
-
Shorthand: 18:3
-
-Notation: 18:3
(structurally)
-
-
CAS Registry Number: 2441-53-4[3]
-
Molecular Formula:
[1][3] -
Molecular Weight: 278.43 g/mol [5]
Structural Topology
The molecule consists of an 18-carbon chain with a carboxyl group at C1. The double bond positions and geometries are:
-
: Trans (E) configuration.[6] This is the distinguishing feature separating it from pinolenic acid (
). - : Cis (Z) configuration.[6]
- : Cis (Z) configuration.[6]
This specific stereochemistry prevents the action of
Physicochemical Characterization
Precise structural elucidation of columbinic acid requires distinguishing it from its all-cis isomers (GLA and pinolenic acid). This is achieved through Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
The trans double bond at
-
H-NMR (Coupling Constants):
-
Olefinic Protons (
): The protons on the trans double bond exhibit a larger coupling constant ( Hz) compared to the cis double bonds ( Hz). -
Chemical Shift: The
trans protons typically resonate upfield relative to cis protons found in pinolenic acid.
-
-
C-NMR:
-
The allylic carbons adjacent to the trans double bond show characteristic shifts distinct from those in methylene-interrupted cis systems.
-
Mass Spectrometry (GC-MS)
When analyzed as a Fatty Acid Methyl Ester (FAME), columbinic acid displays a fragmentation pattern characteristic of
-
Molecular Ion (
): m/z 292 (for Methyl ester). -
Base Peak: Often associated with the McLafferty rearrangement or specific cleavage proximal to the carboxyl group.
-
Differentiation: While mass spectra of 18:3 isomers are similar, retention time on high-polarity capillary columns (e.g., biscyanopropyl polysiloxane phases like BPX70 or CP-Sil 88) is the primary method for separation. Columbinic acid typically elutes after linoleic acid (18:2) but often before or very close to
-linolenic acid depending on the thermal program.
Structural Comparison Table
| Property | Columbinic Acid | Pinolenic Acid | |
| Double Bonds | |||
| Configuration | Trans, Cis, Cis | All-Cis | All-Cis |
| Biosynthetic Origin | Aquilegia (Ranunculaceae) | Borago, Oenothera | Pinus (Gymnosperms) |
| Metabolic Fate | Elongated to 20:3; No Arachidonic Acid | Converted to Arachidonic Acid | Elongated to 20:3 (Bis-homo-pinolenic) |
Biosynthesis and Natural Occurrence
Columbinic acid is not synthesized by mammals. It is produced primarily in the seeds of the Ranunculaceae family, specifically the genus Aquilegia.
Biosynthetic Pathway
The synthesis diverges from the standard eukaryotic pathway. While typical plants desaturate oleic acid (18:1) to linoleic acid (18:[7]2) and then to
-
Precursor: Linoleic Acid (18:2
). -
Enzyme: A divergent variant of the
-desaturase (distinct from the animal -desaturase used in AA synthesis). -
Reaction: Insertion of a trans double bond at position 5.
Visualization of Biosynthetic Divergence
Figure 1: Divergence of Columbinic Acid biosynthesis from standard Linoleic Acid metabolism.[8]
Metabolic Fate and Biological Activity
Columbinic acid is a "molecular scalpel" in lipid research. It allows scientists to separate the structural role of Essential Fatty Acids (EFAs) from their signaling role.
The "Dead-End" Metabolite
When ingested by mammals (e.g., rats), columbinic acid enters the lipid pool but hits a metabolic blockade.
-
Incorporation: It is readily incorporated into phospholipids (phosphatidylcholine, phosphatidylethanolamine) in liver and skin tissues.
-
Elongation: It acts as a substrate for elongase enzymes, adding 2 carbons to form bis-homo-columbinic acid (20:3
). -
Desaturation Blockade: The resulting 20-carbon chain cannot be desaturated by
-desaturase to form a tetraene (analogous to arachidonic acid). The trans geometry likely prevents the enzyme from binding or positioning the substrate for the insertion of the final double bond.
Functional Implications[8][10]
-
Membrane Function (Restored): Columbinic acid restores the water barrier function of the skin in EFA-deficient animals. This proves that the structural integrity of membranes relies on the physical properties of the fatty acid chains (fluidity, packing), which columbinic acid mimics successfully.
-
Eicosanoid Synthesis (Blocked): Because it cannot form Arachidonic Acid (20:4) or a functional homolog, it does not support the production of prostaglandins or leukotrienes.
-
Therapeutic Potential: This unique profile suggests potential utility in conditions where maintaining membrane health is desired without fueling inflammatory pathways (e.g., hyperproliferative skin disorders).
Metabolic Pathway Diagram
Figure 2: Metabolic fate of Columbinic Acid showing the blockade of eicosanoid synthesis.
Experimental Protocol: Extraction and Analysis
To ensure scientific integrity, the following protocol outlines the extraction and validation of columbinic acid from Aquilegia seeds.
Lipid Extraction (Folch Method Modified)
-
Homogenization: Grind 1g of Aquilegia seeds in liquid nitrogen.
-
Solvent Addition: Add 20 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Agitation: Vortex for 2 minutes and incubate at room temperature for 1 hour.
-
Phase Separation: Add 4 mL of 0.9% NaCl solution. Centrifuge at 2000 x g for 10 minutes.
-
Recovery: Collect the lower organic phase. Evaporate solvent under a stream of Nitrogen (
).
Derivatization (FAME Preparation)
Crucial Step: Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure complete derivatization of all lipid classes without isomerization (though mild base is safer for avoiding artifacts, acid is standard for total lipids).
-
Resuspend lipid residue in 1 mL Toluene.
-
Add 2 mL of 1% Sulfuric Acid in Methanol.
-
Incubate at 50°C for 12 hours (sealed tube).
-
Extract FAMEs with Hexane (2 x 2 mL). Wash with water.
GC-MS Analysis Parameters
-
Column: fused silica capillary column (e.g., SP-2560 or BPX70), 100m x 0.25mm, 0.2
film. Note: High polarity is required to separate geometric isomers. -
Carrier Gas: Helium at 20 cm/sec.
-
Temperature Program:
-
Initial: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Hold: 240°C (15 min).
-
-
Identification: Columbinic acid (18:3 5t,9c,12c) will elute distinctly from
-linolenic (18:3 9c,12c,15c) and -linolenic (18:3 6c,9c,12c). Confirmation requires comparison with a known standard (e.g., from Matreya or Cayman Chemical) or reference mass spectra.
References
-
Houtsmuller, U. M. (1981).[4] Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.[4] Link
-
PubChem. (n.d.).[3] Columbinic Acid (Compound CID 10423704).[3] National Library of Medicine. Link
- Elliott, W. J., et al. (1985). The metabolism of columbinic acid in essential fatty acid deficient rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160.
-
Li, X., et al. (2024).[9] GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species. Molecules, 29(19). Link
- Kaufman, T. S., & Zinczuk, J. (2008). Pinolenic acid and related fatty acids: A review of their chemistry and biology. Natural Product Communications. (Contextual reference for 5-olefinic acids).
Sources
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinolenic Acid | CAS 16833-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. web.usm.my [web.usm.my]
